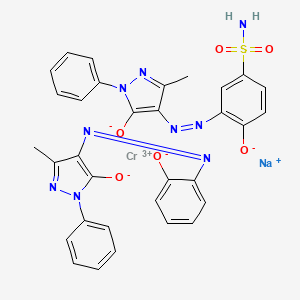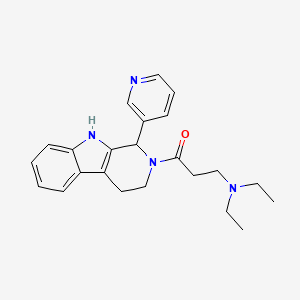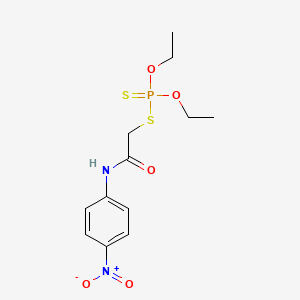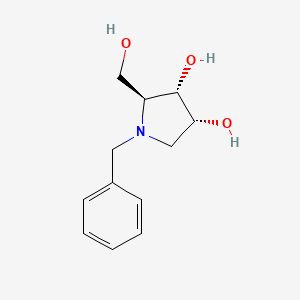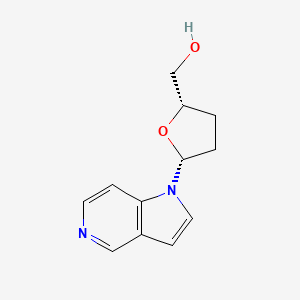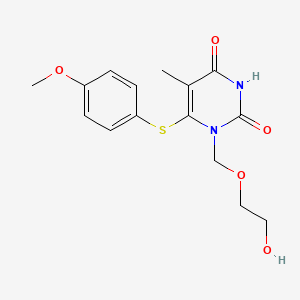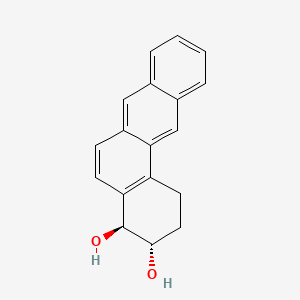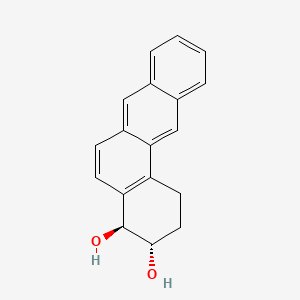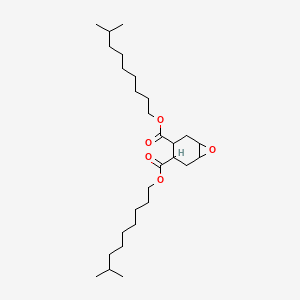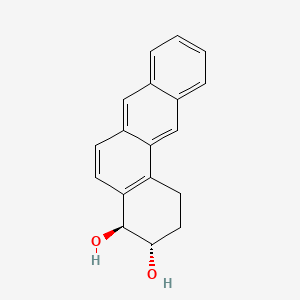
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a well-known environmental pollutant and carcinogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand to achieve enantioselective dihydroxylation, producing the trans-diol with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Epoxides: Formed through oxidation reactions.
Hydrocarbons: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Carcinogenicity Studies: It is used to study the mechanisms of carcinogenesis, particularly in the context of PAH metabolism and DNA adduct formation.
Environmental Monitoring: As a metabolite of benz(a)anthracene, it serves as a biomarker for environmental pollution and exposure to PAHs.
Pharmacological Research: The compound is used to investigate the metabolic pathways and detoxification processes in biological systems.
Mécanisme D'action
The biological activity of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenesis . The molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism, including cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another PAH metabolite with similar carcinogenic properties.
Chrysene-1,2-diol, 3,4-epoxide: A structurally related compound with comparable biological activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. These intermediates have a higher propensity to form DNA adducts compared to other PAH metabolites, making it a potent carcinogen .
Propriétés
Numéro CAS |
80433-84-7 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
Clé InChI |
TWMOMMCFHGETNT-ROUUACIJSA-N |
SMILES isomérique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |
SMILES canonique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



